4-Nitrobenzylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112467. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

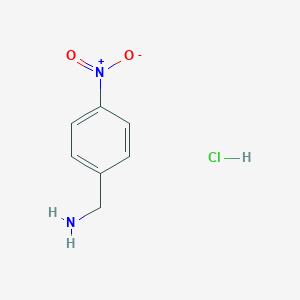

2D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIXZZMSWYOQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18600-42-5 | |

| Record name | Benzenemethanamine, 4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18600-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitrobenzylammonium hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitrobenzylamine hydrochloride CAS number

An In-depth Technical Guide to 4-Nitrobenzylamine Hydrochloride (CAS No. 18600-42-5)

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its core properties, synthesis, applications, and safety protocols, grounding all information in authoritative data.

Core Identity and Significance

This compound, registered under CAS number 18600-42-5, is a white to light yellow crystalline solid that serves as a pivotal intermediate in various chemical processes.[1][2] Its molecular structure, featuring a reactive primary amine and a modifiable nitro group on a stable benzyl scaffold, makes it a highly versatile building block in both organic synthesis and pharmaceutical development.[1] It is frequently utilized for introducing the 4-nitrobenzylamine moiety into larger, more complex molecules, acting as a foundational component for biologically active compounds and advanced materials.[1]

Physicochemical & Spectroscopic Profile

A clear understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18600-42-5 | [1][3] |

| Molecular Formula | C₇H₉ClN₂O₂ (or C₇H₈N₂O₂·HCl) | [1][3] |

| Molecular Weight | 188.61 g/mol | [3][4] |

| Appearance | White to light yellow powder or crystal | [1][2] |

| Melting Point | ~265 °C (decomposes) | [3] |

| Solubility | Soluble in water; Soluble in methanol:glacial acetic acid (1:1) at 25 mg/mL.[1] | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C in a cool, dark place.[1][3][5] | [1][3][5] |

| Stability | Stable under recommended storage conditions. Incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[3][6] | [3][6] |

Spectroscopic data is crucial for structure elucidation and quality control. The structure of this compound is routinely confirmed using techniques such as ¹H NMR, IR, and Raman spectroscopy.[2][4][7]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most commonly achieved through the reduction of a nitrile precursor, p-nitrobenzonitrile. This method provides a reliable route to the desired amine hydrochloride salt.

Synthetic Workflow Diagram

The following diagram illustrates the general transformation from the nitrile starting material to the final hydrochloride product.

Caption: Synthesis of this compound from p-nitrobenzonitrile.

Detailed Synthesis Protocol

This protocol is based on established procedures for the reduction of nitriles to primary amines followed by salt formation.[3]

Materials:

-

p-Nitrobenzonitrile (1.0 eq.)

-

Toluene

-

Tetramethyldisiloxane (TMDS) (1.0 eq.) or Polymethylhydrosiloxane (PMHS) (2.0 eq.)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.0 eq.)

-

1 M Aqueous Hydrochloric Acid (HCl) (1.5 eq.)

-

Pentane

-

Ethanol

Procedure:

-

Reaction Setup: To a solution of p-nitrobenzonitrile (e.g., 1.0 g, 5.1 mmol) in toluene (6.0 mL) under an inert nitrogen atmosphere, add TMDS (900 μL, 5.1 mmol) and Ti(Oi-Pr)₄ (1.5 mL, 5.1 mmol).[3] The inert atmosphere is critical to prevent oxidation and reactions with atmospheric moisture.

-

Reaction Execution: Heat the reaction mixture to 60 °C and maintain for 24 hours.[3] The progress of the reduction can be monitored by Thin-Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis.[3] A color change from colorless to black is typically observed.[3]

-

Workup and Salt Formation: After completion, cool the mixture to room temperature. Carefully acidify with 1 M aqueous HCl (7.7 mL, 1.5 eq.).[3] This step protonates the newly formed amine, quenching the reaction and forming the water-soluble hydrochloride salt, which aids in its separation from non-polar byproducts.

-

Purification: Concentrate the crude product under reduced pressure. Filter the resulting solid and wash thoroughly with pentane (3 x 50 mL) to remove residual toluene and other non-polar impurities.[3]

-

Final Isolation: Dissolve the washed solid in ethanol and concentrate the filtrate under reduced pressure to yield the purified this compound.[3]

Applications in Research and Drug Development

The utility of this compound stems from its dual functionality, making it a valuable starting material in several scientific domains.

-

Pharmaceutical Synthesis: It is widely used as an intermediate in the synthesis of various drugs and biologically active compounds.[1] The primary amine serves as a nucleophile or a point for amide bond formation, while the nitro group can be readily reduced to an aniline, which can then undergo a vast array of further chemical transformations.

-

Material Science: The compound has been successfully used in the chemical modification of graphite powder and multiwalled carbon nanotubes.[3][8] This functionalization is key to altering the surface properties of these materials for applications in electronics, composites, and sensors.

-

Combinatorial Chemistry: It serves as a building block in the synthesis of compound libraries. For instance, it has been used in the preparation of 2-fluoro-6-(4-nitrobenzylamino)purine, a precursor for creating substituted purine derivatives for screening in drug discovery programs.[3][8]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and requires appropriate personal protective equipment (PPE).

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning [3][4][5] | H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[4] |

Recommended Safety Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[5]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[9]

-

-

Handling: Avoid dust formation.[9] Wash hands and any exposed skin thoroughly after handling.[5][9]

-

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[5][9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][9]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like oxidizing agents.[5][9]

Conclusion

This compound (CAS No. 18600-42-5) is a cornerstone reagent for chemists in both academic and industrial settings. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool in the development of novel pharmaceuticals and advanced materials. Adherence to established safety and handling protocols is paramount to harnessing its full potential while ensuring a safe research environment.

References

- 4-硝基苯甲基胺.盐酸盐- CAS:18600-42-5. Hubei Bietai Biotechnology Co., Ltd. [Link]

- This compound | C7H9ClN2O2 | CID 11252467.

- 4-nitrobenzylammonium HCL. ChemBK. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 18600-42-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 18600-42-5 [chemicalbook.com]

- 4. This compound | C7H9ClN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. This compound(18600-42-5) 1H NMR [m.chemicalbook.com]

- 8. 4-ニトロベンジルアミン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

4-Nitrobenzylamine hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of 4-Nitrobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 18600-42-5) is a key intermediate and reagent in synthetic organic chemistry and pharmaceutical development. A thorough understanding of its physical properties is paramount for its effective handling, application, and the optimization of reaction conditions. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental protocols and safety data. The information is structured to offer both quick reference and in-depth insights for laboratory professionals.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt form of 4-nitrobenzylamine. The presence of the nitro group (-NO₂) on the benzene ring and the protonated amine group (-NH₃⁺Cl⁻) significantly influences its physical and chemical properties, such as solubility and melting point, compared to its free base form.

-

IUPAC Name: (4-nitrophenyl)methanamine hydrochloride

-

Synonyms: p-Nitrobenzylamine HCl, 4-Nitrobenzylammonium hydrochloride[1][2]

-

CAS Number: 18600-42-5[3]

-

Molecular Weight: 188.61 g/mol [4]

Below is a diagram illustrating the chemical structure of this compound.

Caption: 2D structure of this compound.

Core Physical Properties

The physical properties of a compound are critical for determining its appropriate storage, handling, and use in experimental setups. This compound is typically a stable crystalline solid under standard conditions.[1][5] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or crystalline solid | [1][2][3][6] |

| Melting Point | ~265 °C (with decomposition) | [1][7] |

| Solubility | Water: Almost transparent/SolubleMethanol/Acetic Acid (1:1): 25 mg/mL | [1][2][5] |

| Stability | Stable under normal conditions. | [1][5] |

| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [1][5][7] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon). | [1][2][5] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of chemical compounds.

-

Nuclear Magnetic Resonance (¹H NMR): Proton NMR spectra are available for this compound and are used to confirm the arrangement of protons in the molecule, verifying the integrity of the aromatic and benzylic protons.[4][8]

-

Infrared (IR) Spectroscopy: IR spectra, available from both FTIR and ATR-IR techniques, can confirm the presence of key functional groups.[4] Expected characteristic peaks would include N-H stretches from the ammonium salt, C-H stretches from the aromatic ring and methylene group, and strong symmetric and asymmetric N-O stretches from the nitro group.

-

Raman Spectroscopy: Raman spectra provide complementary vibrational information to IR spectroscopy and are also available for this compound.[4]

Safety and Handling

As a laboratory chemical, proper handling of this compound is crucial to ensure personnel safety. It is classified as an irritant.[4][9]

-

Hazard Statements:

-

Precautionary Statements:

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required.[9] Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties discussed. These protocols are designed to be self-validating and are based on established laboratory principles.

Determination of Melting Point via Digital Melting Point Apparatus

Principle: The melting point is a fundamental property for assessing the purity of a crystalline solid. This protocol describes the use of a capillary-based digital melting point apparatus.

Methodology:

-

Sample Preparation: Finely crush a small amount of this compound crystals into a powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting point (~265 °C).

-

Once the temperature is within 20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium and accurate observation.

-

-

Observation & Recording:

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample has melted into a clear liquid (completion of melting).

-

Note any decomposition (e.g., charring, gas evolution), as is expected for this compound.[1] The recorded range should be reported as "T₁ - T₂ °C (dec.)".

-

Caption: Workflow for Melting Point Determination.

Qualitative and Semi-Quantitative Solubility Assessment

Principle: Understanding a compound's solubility profile is critical for its use in solution-based reactions, formulations, and purification processes. This protocol outlines a systematic approach to assess solubility.

Methodology:

-

Solvent Selection: Prepare a panel of common laboratory solvents of varying polarity (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Weigh approximately 10 mg of this compound into separate, labeled vials for each solvent.

-

Initial Solvent Addition: Add 0.1 mL of the selected solvent to the corresponding vial.

-

Agitation: Vigorously mix the vial using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution for undissolved solid.

-

Incremental Solvent Addition: If the solid has not fully dissolved, continue adding the solvent in 0.1 mL increments, followed by agitation and observation, up to a total volume of 1 mL.

-

Classification:

-

Soluble: The entire solid dissolves in ≤ 1 mL of solvent. A semi-quantitative value can be reported (e.g., soluble at 10 mg/mL).

-

Slightly Soluble: Partial dissolution is observed.

-

Insoluble: No significant dissolution is observed.

-

-

Causality Note: As a hydrochloride salt, the compound is expected to have higher solubility in polar protic solvents like water and methanol compared to nonpolar solvents like hexane. The literature notes solubility in a methanol/acetic acid mixture, which provides a polar, acidic medium conducive to dissolving the salt.

Conclusion

This compound is a well-characterized crystalline solid with a high melting point that signifies considerable lattice energy. Its nature as a salt dictates its solubility primarily in polar solvents. The provided safety information underscores its classification as an irritant, necessitating careful handling in a controlled laboratory environment. The experimental protocols and compiled data in this guide serve as a reliable resource for scientists, enabling safer and more effective utilization of this important chemical reagent.

References

- Title: this compound | C7H9ClN2O2 | CID 11252467 Source: PubChem URL:[Link]

- Title: 4-nitrobenzylammonium HCL Source: ChemBK URL:[Link]

- Title: this compound | 191434-5G | SIGMA-ALDRICH Source: SLS URL:[Link]

Sources

- 1. This compound | 18600-42-5 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 18600-42-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C7H9ClN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 18600-42-5 [amp.chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. This compound(18600-42-5) 1H NMR spectrum [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

Core Molecular Profile: Structure and Physicochemical Properties

An In-depth Technical Guide to 4-Nitrobenzylamine Hydrochloride: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound (CAS: 18600-42-5). As a pivotal intermediate in organic synthesis and a foundational building block for complex molecules, a thorough understanding of its properties and handling is paramount. This document moves beyond a simple data sheet, providing field-proven insights into its synthesis, characterization, and application, grounded in established scientific principles.

This compound is the salt form of 4-nitrobenzylamine, a compound where a benzylamine core is functionalized with a nitro group (-NO₂) at the para position of the aromatic ring. The electron-withdrawing nature of the nitro group, combined with the protonated amine, dictates the molecule's reactivity, solubility, and utility in synthesis.

Chemical Structure

The molecule's structure is fundamental to its chemical behavior. The protonated aminomethyl group acts as a key reactive site, while the nitro-substituted phenyl ring provides a scaffold for further functionalization and influences the acidity of the benzylic protons.

Caption: Chemical structure of this compound.

Physicochemical Data

The compound's physical properties are critical for experimental design, including solvent selection and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 18600-42-5 | [1][2] |

| Molecular Formula | C₇H₉ClN₂O₂ | [1][2] |

| Molecular Weight | 188.61 g/mol | [2] |

| Appearance | Light brown or yellow crystalline solid | [3][4] |

| Melting Point | ~265 °C (decomposes) | [3] |

| Solubility | Soluble in water. Soluble in methanol:glacial acetic acid (1:1) at 25 mg/mL. | [1][4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is commonly achieved through the reduction of a nitrile or an amide precursor. The following protocol, adapted from established literature, details a reliable method starting from p-nitrobenzonitrile.[3] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-Nitrobenzylamine HCl.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via catalytic reduction of p-nitrobenzonitrile.

Materials:

-

p-Nitrobenzonitrile

-

Toluene

-

Tetramethyldisiloxane (TMDS) or Polymethylhydrosiloxane (PMHS)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

1 M Hydrochloric Acid (HCl)

-

Pentane

-

Ethanol

-

Nitrogen or Argon gas supply

-

Standard reaction glassware

Protocol:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve p-nitrobenzonitrile (1.0 eq.) in toluene.

-

Expert Insight: The inert atmosphere is critical to prevent oxidation of the reducing agent and potential side reactions. Toluene is chosen as an appropriate non-protic solvent with a suitable boiling point for the reaction temperature.

-

-

Addition of Reagents: To the solution, add the reducing agent (TMDS, 1.0 eq., or PMHS, 2.0 eq.) followed by the catalyst, titanium(IV) isopropoxide (1.0 eq.).[3]

-

Expert Insight: Ti(Oi-Pr)₄ acts as a Lewis acid catalyst to activate the nitrile group towards reduction by the hydrosilane (TMDS or PMHS). This catalytic system is effective for the chemoselective reduction of nitriles to primary amines.

-

-

Reaction: Heat the mixture to 60°C and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Expert Insight: The elevated temperature provides the necessary activation energy. TLC is a crucial self-validating step; the disappearance of the starting material spot and the appearance of a new, more polar product spot (amine) indicates reaction progression.

-

-

Workup and Salt Formation: After completion, cool the reaction to room temperature. Carefully add 1 M aqueous HCl (1.5 eq.).[3]

-

Expert Insight: Acidification serves two purposes: it quenches any remaining reducing agent and protonates the newly formed primary amine, converting it to the hydrochloride salt. This increases its polarity and facilitates its separation from non-polar byproducts.

-

-

Isolation and Purification: Concentrate the crude mixture under reduced pressure. Filter the resulting solid and wash thoroughly with pentane (3x) to remove non-polar impurities.[3]

-

Expert Insight: Pentane is an excellent solvent for washing as it will dissolve unreacted starting material and other organic impurities while the desired polar hydrochloride salt remains insoluble.

-

-

Final Product: Dissolve the washed solid in ethanol and concentrate the filtrate under reduced pressure to yield the final, purified this compound.[3]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic peaks for the aromatic protons, the benzylic methylene (-CH₂-) protons, and the ammonium (-N⁺H₃) protons. The aromatic protons will appear as two distinct doublets in the downfield region (approx. 7.5-8.3 ppm) due to the strong deshielding effect of the nitro group. The benzylic protons will appear as a singlet around 4.2 ppm, and the ammonium protons will be a broad singlet. Spectral data can be found at ChemicalBook.[5]

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see strong characteristic absorption bands for the N-H stretch of the ammonium salt (around 3000-3200 cm⁻¹), aromatic C-H stretches, and two very strong bands corresponding to the asymmetric and symmetric stretching of the nitro group (approx. 1520 cm⁻¹ and 1350 cm⁻¹, respectively).[2]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The mass spectrum would show the molecular ion for the free base (C₇H₈N₂O₂) at m/z ≈ 152.06.[6]

Applications in Research and Drug Development

This compound is not an end-product but a versatile intermediate. Its bifunctional nature—a reactive amine and a modifiable nitro group—makes it highly valuable.

Role as a Chemical Intermediate

Caption: Key reaction pathways for this compound.

-

Building Block in Medicinal Chemistry: The compound serves as a starting material for the synthesis of various biologically active molecules.[1] It has been used in the preparation of purine derivatives, a class of compounds with significant pharmacological importance.[3] The amine handle allows for easy coupling with carboxylic acids, sulfonyl chlorides, and other electrophiles to build molecular complexity.

-

Modification of Materials: 4-Nitrobenzylamine has been successfully used in the chemical modification of graphite powder and multiwalled carbon nanotubes.[7] This process alters the surface chemistry of the carbon materials, enabling their dispersion in different solvents or their integration into composite materials.

-

Precursor to Other Amines: The nitro group can be readily reduced to an aniline, providing a synthetic route to 1,4-diaminobenzyl derivatives, which are themselves important intermediates in polymer and pharmaceutical science.

Safety, Handling, and Storage

As a hazardous chemical, strict adherence to safety protocols is non-negotiable.[2][8]

Hazard Identification:

-

May cause respiratory irritation (H335).[2]

Protocol for Safe Handling:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8][9]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]

-

Handling: Avoid generating dust. Wash hands and any exposed skin thoroughly after handling.[8][9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[1][9]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[3][4][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

First Aid Measures:

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, seek immediate medical attention.[8]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][9]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[8]

References

- ChemBK. (2024, April 9). 4-nitrobenzylammonium HCL.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 4-Nitrobenzylamine. PubChem Compound Database.

- SLS. (n.d.). 4-Nitrobenzylamine hydrochlori | 191434-5G | SIGMA-ALDRICH.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H9ClN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 18600-42-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound(18600-42-5) 1H NMR [m.chemicalbook.com]

- 6. 4-Nitrobenzylamine | C7H8N2O2 | CID 29147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

4-Nitrobenzylamine hydrochloride molecular weight

An In-Depth Technical Guide to 4-Nitrobenzylamine Hydrochloride: Properties, Synthesis, and Applications in Research and Development

Abstract

This compound (CAS No: 18600-42-5) is a pivotal chemical intermediate, recognized for its utility as a versatile building block in organic synthesis and its significant role in the development of novel pharmaceuticals and materials. This guide provides a comprehensive technical overview of its molecular characteristics, physicochemical properties, validated synthetic protocols, analytical characterization methods, and key applications. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights, offering researchers, chemists, and drug development professionals a definitive resource for utilizing this compound effectively and safely.

Core Molecular Profile and Physicochemical Properties

This compound is a salt form of 4-nitrobenzylamine, which enhances its stability and handling characteristics, particularly its solubility in aqueous and polar protic solvents. The presence of the nitro group at the para position of the benzene ring significantly influences its electronic properties and reactivity, making it a valuable synthon.

The primary molecular attribute is its molecular weight , which is a fundamental constant for all stoichiometric calculations. The molecular weight of this compound is 188.61 g/mol .[1][2][3][4][5][6][7] This value is derived from its molecular formula, C₇H₉ClN₂O₂.[1][3][4][6][8]

Key Physicochemical Data

A summary of the essential properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 188.61 g/mol | [1][2][5] |

| Molecular Formula | C₇H₉ClN₂O₂ | [1][6][8] |

| CAS Number | 18600-42-5 | [1][8][9] |

| Appearance | White to light yellow/light brown crystalline powder | [1][8][9][10] |

| Melting Point | ~265 °C (with decomposition) | [1][2][9][10] |

| Solubility | Soluble in water; Soluble in methanol:glacial acetic acid (1:1) at 25 mg/mL | [1][2][5][8] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C in a cool, dry place | [1][8][9][10] |

The hydrochloride salt form is critical for its utility. The protonation of the primary amine to form an ammonium salt not only increases water solubility but also protects the amine from unwanted side reactions, such as oxidation, allowing it to be stored with greater stability.[1][10]

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is crucial for its application in multi-step synthetic campaigns. A common and efficient method involves the reduction of a nitrile, which offers high yields and utilizes readily available starting materials.

Rationale of the Synthetic Route

The chosen method is the reduction of 4-nitrobenzonitrile. This pathway is favored for several reasons:

-

Atom Economy: The direct reduction of a nitrile to an amine is an atom-efficient transformation.

-

Selectivity: Modern reducing systems can selectively reduce the nitrile group in the presence of the aromatic nitro group, which is a key requirement.

-

Starting Material Accessibility: 4-nitrobenzonitrile is a commercially available and relatively inexpensive starting material.

The protocol described uses a titanium(IV) isopropoxide-catalyzed hydrosilylation, a method known for its effectiveness in reducing nitriles under relatively mild conditions.[1] The final acidification step with hydrochloric acid not only quenches the reaction but also directly isolates the product as its stable hydrochloride salt.

Detailed Experimental Protocol: Synthesis from 4-Nitrobenzonitrile

This protocol is a self-validating system, where successful execution yields the product with expected purity, verifiable by the analytical methods in Section 3.

Reagents and Equipment:

-

4-Nitrobenzonitrile (1.0 eq.)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.0 eq.)

-

Polymethylhydrosiloxane (PMHS, 2.0 eq.)

-

Toluene (Anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Ethanol

-

Pentane

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), charge a round-bottom flask with 4-nitrobenzonitrile (e.g., 1.0 g, 6.75 mmol, 1.0 eq.) and anhydrous toluene (approx. 6 mL).

-

To this solution, add titanium(IV) isopropoxide (1.5 mL, 5.1 mmol, 1.0 eq. relative to a 5.1 mmol scale as per reference) and polymethylhydrosiloxane (PMHS, 2.0 eq.).[1]

-

Heat the reaction mixture to 60 °C with stirring. The solution will typically change color from colorless to black over the course of the reaction.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR until the starting material is consumed (typically 24 hours).[1]

-

Once complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with 1 M aqueous HCl (1.5 eq.) to quench the reaction and protonate the amine. This should result in a clarified solution.[1]

-

Concentrate the crude product under reduced pressure to remove the solvent.

-

Filter the resulting solid and wash thoroughly with pentane (e.g., 3 x 50 mL) to remove non-polar impurities.

-

For further purification, dissolve the washed solid in a minimal amount of ethanol and re-concentrate the filtrate under reduced pressure to yield the final product, this compound.[1]

Workflow Diagram: Synthesis

Caption: Synthetic workflow for this compound.

Analytical Characterization for Quality Assurance

Verifying the identity, purity, and integrity of this compound is essential for its reliable use in downstream applications. A multi-technique approach is recommended.

| Analysis Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural Confirmation & Identity | Signals corresponding to aromatic protons (two doublets), methylene protons (singlet), and amine protons (broad singlet). Chemical shifts will be influenced by the nitro group and ammonium salt formation. |

| FTIR Spectroscopy | Functional Group Identification | Characteristic peaks for N-H stretching (amine salt), aromatic C-H, asymmetric and symmetric N-O stretching (nitro group), and aromatic C=C bonds. |

| HPLC | Purity Assessment | A single major peak indicating high purity (typically >98%).[9] The method is crucial for quantifying impurities. |

| Argentometric Titration | Chloride Content Assay | Confirms the stoichiometric formation of the hydrochloride salt by quantifying the chloride ion content.[9] |

| Melting Point | Purity Indication | A sharp melting point around the literature value (~265 °C) indicates high purity. A broad range suggests impurities. |

Applications in Research and Development

The utility of this compound stems from its dual functionality: a nucleophilic primary amine and an electron-deficient nitroaromatic ring.

Core Reactivity and Use as a Building Block

The primary amine is a versatile nucleophile, readily participating in reactions such as amidation, alkylation, and reductive amination. The nitro group can be easily reduced to an aniline, providing a handle for further functionalization. This dual reactivity makes it a cornerstone intermediate in combinatorial chemistry and targeted synthesis.

Caption: Key reaction pathways for this compound.

Case Study: Synthesis of Purine Analogs

This compound has been specifically used in the preparation of 2-fluoro-6-(4-nitrobenzylamino)purine.[1][5] In this synthesis, it acts as a nucleophile, displacing the fluorine atom on the purine ring. Purine analogs are a critical class of compounds in drug discovery, often investigated as kinase inhibitors or antiviral agents. The nitrobenzyl moiety can be a key part of the final pharmacophore or can be reduced to an amine for further library development.

Case Study: Functionalization of Nanomaterials

In materials science, the compound has been employed to chemically modify the surfaces of graphite powder and multi-walled carbon nanotubes.[1][5] The rationale for this application is that the amine group can be diazotized and subsequently grafted onto the carbon surface, creating a functionalized layer. The pendant nitro groups on the surface can then be used for further chemical transformations, such as linking bioactive molecules or altering the material's electronic properties.

Safety, Handling, and Storage Protocols

Due to its potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS07 (Exclamation Mark) | H315 | Causes skin irritation[4][9][11] |

| GHS07 (Exclamation Mark) | H319 | Causes serious eye irritation[4][9][11] |

| GHS07 (Exclamation Mark) | H335 | May cause respiratory irritation[1][4][10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[11][12]

-

In case of skin contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[11][12]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

-

If ingested: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[12]

-

Storage and Stability

To ensure chemical integrity, store this compound in a tightly sealed container in a cool (2-8°C), dry, and dark place under an inert atmosphere.[1][8][9][10] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][10]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in both pharmaceutical and material sciences. Its well-defined molecular weight of 188.61 g/mol , coupled with its predictable reactivity and established synthetic protocols, provides a reliable foundation for complex molecular design. By understanding its properties, synthesis, and applications as detailed in this guide, researchers and developers can fully leverage its potential while ensuring the highest standards of safety and scientific rigor.

References

- ChemBK. (2024). 4-nitrobenzylammonium HCL.

- Huzhou Putaibio Biological Technology Co., Ltd. (n.d.). 4-硝基苯甲基胺.盐酸盐 - CAS:18600-42-5.

- PubChem. (n.d.). 4-Nitrobenzylammonium hydrochloride.

- PubChem. (n.d.). This compound.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.

- PubChem. (n.d.). 4-Nitrobenzylamine.

Sources

- 1. This compound | 18600-42-5 [chemicalbook.com]

- 2. 4-硝基苯甲胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C7H9ClN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-硝基苯甲胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 94% | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 18600-42-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound | 18600-42-5 [amp.chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Understanding and Quantifying the Aqueous Solubility of 4-Nitrobenzylamine Hydrochloride

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive analysis of the aqueous solubility of 4-Nitrobenzylamine hydrochloride (C₇H₉ClN₂O₂). Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of the compound, the theoretical factors governing its dissolution in water, and detailed, field-proven experimental protocols for its quantitative determination. We will explore the critical interplay between its molecular structure and solubility, present robust methodologies for accurate measurement, and discuss the significance of this data within the context of pharmaceutical development.

Introduction: The Significance of Solubility

In the realm of chemical synthesis and pharmaceutical sciences, the aqueous solubility of a compound is a cornerstone property that dictates its utility and application. For a new chemical entity (NCE) to be a viable drug candidate, it must be present as an aqueous solution at the site of absorption to ensure adequate bioavailability.[1][2] Poorly water-soluble drugs often present significant challenges in formulation and may require higher doses to achieve therapeutic plasma concentrations.[1] this compound, a versatile building block in organic synthesis and an intermediate in the preparation of various compounds, is no exception.[3][4] Understanding its behavior in an aqueous environment is paramount for its effective use in research and development.

This guide serves as a practical resource, moving beyond simple data points to explain the why behind the experimental observations and choices. We will establish a foundational understanding of the compound's properties, explore the factors that modulate its solubility, and provide self-validating protocols for its precise measurement.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical characteristics is the first step in any solubility investigation. This compound is a light brown or yellow crystalline solid.[3][4] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18600-42-5 | [3][4][5] |

| Molecular Formula | C₇H₉ClN₂O₂ | [3][5] |

| Molecular Weight | 188.61 g/mol | [5] |

| Appearance | White to light yellow/light brown powder or crystal | [4][6] |

| Melting Point | ~265 °C (decomposes) | [4][6] |

| Water Solubility | Qualitatively described as "soluble" and "almost transparency" | [3][4][6] |

While qualitative descriptors are useful, they lack the precision required for rigorous scientific applications such as formulation development or reaction chemistry. The remainder of this guide will focus on the principles and methods for obtaining quantitative solubility data.

Core Principles: Factors Governing Aqueous Solubility

The solubility of this compound in water is a result of the interplay between its molecular structure and the properties of the solvent. Several key factors are at play:

-

The Hydrochloride Salt Form: The primary reason for the compound's water solubility is its existence as a hydrochloride salt. The parent compound, 4-nitrobenzylamine, is an organic base. By reacting it with hydrochloric acid, the amine group is protonated to form an ammonium salt (-NH₃⁺Cl⁻).[7][8] This ionic character allows for strong ion-dipole interactions with polar water molecules, facilitating dissolution.[7][9] This is a common strategy in pharmaceutical development to enhance the aqueous solubility of amine-containing drugs.[7]

-

Molecular Structure: The molecule possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.

-

Hydrophilic Moiety: The protonated aminomethyl group (-CH₂NH₃⁺) is the primary driver of water solubility.

-

Hydrophobic Moiety: The benzene ring and the nitro group (-NO₂) are nonpolar and resist interaction with water, thus reducing overall solubility. The final solubility is a balance between these opposing characteristics.

-

-

pH of the Medium: The solubility of weak acids and bases is highly dependent on pH.[10] For this compound, the equilibrium between the soluble, protonated form and the less soluble, free amine form is dictated by the pH of the solution.

-

In acidic to neutral pH (e.g., pH 1.2–6.8), the compound will remain predominantly in its ionized (salt) form and thus exhibit higher solubility.

-

In alkaline (basic) conditions, the ammonium group will be deprotonated, reverting to the free amine (4-nitrobenzylamine). This neutral form is significantly less polar and will likely precipitate out of the solution.[7] Therefore, any solubility determination must be reported with the corresponding pH value.

-

-

Temperature: For most solid solutes, solubility in water increases with temperature.[11] This relationship can be leveraged during experimental design, for example, by heating a solution to ensure complete dissolution before allowing it to cool and equilibrate at the target temperature.

Experimental Workflow: Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a robust and standardized methodology is essential. The Shake-Flask Method is a widely accepted gold standard for determining equilibrium solubility and is recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[12][13][14]

The underlying principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. The concentration of the solute in the clear, saturated solution is then measured, which represents the solubility at that specific temperature.

Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

-

Preparation of Media:

-

Prepare aqueous buffers at a minimum of three relevant pH values, such as pH 1.2, 4.5, and 6.8, as recommended for BCS classification.[13][15] Use pharmacopoeial-grade buffer solutions.[13]

-

Causality: Testing at multiple pHs is critical because the solubility of ionizable compounds like this compound can vary significantly across the physiological pH range of the gastrointestinal tract.

-

-

Addition of Solute:

-

Add an excess amount of this compound to a sealed container (e.g., a glass vial or flask) containing a precise volume of the prepared buffer. "Excess" means that solid material should be clearly visible after the equilibration period.

-

Causality: The presence of undissolved solid is essential to ensure that the solution has reached saturation and is in equilibrium.

-

-

Equilibration:

-

Place the sealed containers in a temperature-controlled agitator (e.g., an orbital shaker or shaking water bath) set to the desired temperature (e.g., 37 ± 1 °C for biopharmaceutical studies).[13][15]

-

Agitate the samples for a sufficient duration to reach equilibrium, typically between 24 and 72 hours.[12] Preliminary studies may be needed to determine the optimal time.

-

Causality: Prolonged, constant agitation at a controlled temperature ensures that the dissolution process reaches a thermodynamic equilibrium, providing a stable and reproducible measurement.

-

-

Phase Separation:

-

Once equilibrium is established, carefully remove the samples and allow any undissolved solid to settle.

-

Separate the saturated solution (supernatant) from the solid material. This is a critical step and is best achieved by centrifugation at the same controlled temperature, followed by careful withdrawal of the supernatant and filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not absorb the solute.[12]

-

Causality: Improper phase separation is a common source of error. Centrifugation and filtration ensure that no microscopic solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.

-

-

Quantification:

-

Accurately dilute the clear filtrate with an appropriate mobile phase or solvent.

-

Determine the concentration of this compound using a validated analytical method (see Section 5).

-

Causality: A validated, sensitive, and specific analytical method is required to accurately measure the solute concentration, which directly corresponds to its solubility.

-

Analytical Methods for Quantification

The choice of analytical technique is crucial for accurate solubility determination. For a compound like this compound, which contains a UV-absorbing chromophore (the nitrobenzene moiety), several methods are suitable.

| Method | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation on a column followed by detection, typically with a UV detector.[16][17] | High selectivity and sensitivity; separates the analyte from potential impurities or degradants. | Requires more complex instrumentation and method development. |

| UV-Vis Spectrophotometry | Measures the absorbance of UV-Visible light by the analyte in solution at a specific wavelength (λmax).[17] | Simple, rapid, and cost-effective. | Less selective; can be affected by any impurities that also absorb at the same wavelength. |

For definitive and publication-quality data, HPLC with UV detection is the recommended method due to its superior selectivity.[16]

Data Interpretation and Reporting

The final solubility value should be reported in standard units such as mg/mL or molarity (mol/L) . It is imperative to include the conditions under which the measurement was made:

-

Temperature: (e.g., 37 ± 1 °C)

-

pH of the medium: (e.g., pH 6.8)

In the context of drug development, this data is used to calculate the Dose/Solubility Volume (DSV) . The DSV is the volume of fluid required to dissolve the highest therapeutic dose of the drug.[13]

DSV (mL) = [Highest Therapeutic Dose (mg)] / [Lowest Measured Solubility (mg/mL)]

According to WHO and other regulatory guidelines, a drug is considered "highly soluble" if its highest dose is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8.[13][18] This classification is a key component of the Biopharmaceutics Classification System (BCS), which can allow for biowaivers of in vivo bioequivalence studies.[15]

Safety and Handling

According to safety data sheets, this compound is considered hazardous. It may cause skin, eye, and respiratory irritation.[5][19] Standard laboratory precautions should be strictly followed.

-

Handling: Use only in a well-ventilated area. Avoid dust formation. Wash hands and any exposed skin thoroughly after handling.[19]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[19]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like oxidizing agents.[4]

Conclusion

While qualitatively described as soluble, a quantitative understanding of the aqueous solubility of this compound is essential for its application in research and development. Its solubility is primarily driven by its ionic salt form but is modulated by the hydrophobic nature of its aromatic and nitro groups, as well as by the pH and temperature of the aqueous medium. By employing a robust, systematic approach like the shake-flask method coupled with a selective analytical technique such as HPLC, researchers can obtain accurate and reproducible solubility data. This information is not merely a physical constant but a critical parameter that informs formulation strategies, predicts in vivo behavior, and ultimately dictates the success of a chemical entity in its intended application.

References

- Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health (NIH).

- The Importance of Solubility for New Drug Molecules. (2020). MDPI.

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). Alwsci.

- Solubility and its Importance.pptx. (n.d.). Slideshare.

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics.

- 4-nitrobenzylammonium HCL. (n.d.). ChemBK.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology, Iraq.

- Determining the water solubility of difficult-to-test substances: A tutorial review. (n.d.). ScienceDirect.

- This compound. (n.d.). PubChem.

- Annex 4 - Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients according to the Biopharmaceutics Classification System. (n.d.). World Health Organization (WHO).

- Rules of Solubility in Water. (2020). YouTube.

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). National Institutes of Health (NIH).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization (WHO).

- Solubility of compound in acid. (2016). Chemistry Stack Exchange.

- Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.

- Why do amines dissolve in hydrochloric acid? (2017). Quora.

- What effect does adding HCl have on the solubility of your amines? Explain why this happe. (n.d.). Gauth.

- Analytical methods and achievability. (n.d.). National Center for Biotechnology Information (NCBI).

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucd.ie [ucd.ie]

- 3. Page loading... [guidechem.com]

- 4. This compound | 18600-42-5 [chemicalbook.com]

- 5. This compound | C7H9ClN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. quora.com [quora.com]

- 9. gauthmath.com [gauthmath.com]

- 10. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. who.int [who.int]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Storage of 4-Nitrobenzylamine Hydrochloride

Introduction

4-Nitrobenzylamine hydrochloride (C7H8N2O2·HCl) is a versatile reagent widely employed in organic synthesis and pharmaceutical development.[1] It serves as a critical building block for introducing the 4-nitrobenzylamine moiety into molecules and is an important intermediate in the synthesis of various compounds, including potential drug candidates.[1][2] The presence of a nitroaromatic ring and an amine hydrochloride salt functionality dictates its specific stability characteristics. For researchers and drug development professionals, ensuring the integrity of this reagent is paramount for achieving reproducible experimental outcomes, maintaining purity standards, and ensuring laboratory safety. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven protocols for its storage, handling, and stability verification.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability. These properties govern its behavior under various environmental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C7H9ClN2O2 | [3] |

| Molecular Weight | 188.61 g/mol | [3] |

| Appearance | White to light yellow or light brown crystalline solid/powder | [4] |

| Melting Point | ~265 °C (with decomposition) | [4] |

| Solubility | Soluble in water; Soluble in a 1:1 mixture of methanol and glacial acetic acid (25 mg/mL) | [1] |

| CAS Number | 18600-42-5 | [1] |

Core Stability Profile: Key Factors and Mechanisms

The stability of this compound is influenced by several environmental factors. Understanding the causality behind its degradation is key to implementing effective storage and handling strategies. The compound is generally stable under proper conditions but is susceptible to specific stressors.[4]

Thermal Stability

This compound exhibits a high melting point of approximately 265°C, at which it also begins to decompose. While stable at ambient temperatures, prolonged exposure to high heat should be avoided as it can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[5] For routine laboratory use and storage, maintaining controlled room temperature is sufficient.

Hygroscopicity and Hydrolytic Stability

As a hydrochloride salt of a primary amine, the compound has the potential to be hygroscopic, meaning it can absorb moisture from the atmosphere.[5] The interaction with water is a critical stability concern.[6][7] While detailed hygroscopicity studies for this specific compound are not widely published, the general behavior of amine salts suggests that moisture uptake can lead to physical changes (e.g., caking) and may create an environment conducive to chemical degradation. Therefore, protecting the compound from moisture is a primary directive.[8]

Photostability

A notable feature of this molecule is the nitroaromatic ring. Aromatic nitro compounds are often sensitive to light.[5] Ultraviolet (UV) radiation can promote photochemical reactions, leading to degradation and the formation of impurities. This necessitates the protection of the compound from light sources, particularly during long-term storage.

Chemical Incompatibility

Understanding chemical incompatibilities is crucial for both storage and experimental design.

-

Strong Bases: As a hydrochloride salt, this compound will react with strong bases to neutralize the HCl and liberate the free 4-nitrobenzylamine base. This is often an intended reaction in synthesis but must be avoided during storage.

-

Strong Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[4][5] Such mixtures can lead to vigorous, potentially hazardous reactions.

-

Acids, Acid Chlorides, and Acid Anhydrides: Contact with these reagents should also be avoided during storage.[4][9]

Recommended Storage and Handling Protocols

Based on the stability profile, a systematic approach to storage and handling is required to preserve the compound's integrity.

Long-Term Storage Protocol

Causality: The primary goals of long-term storage are to mitigate exposure to moisture, light, and incompatible chemicals, which are the main drivers of degradation.

Step-by-Step Protocol:

-

Container Selection: Use an airtight, opaque container, such as an amber glass bottle with a secure, lined cap. This minimizes both light and moisture ingress.

-

Inert Atmosphere: For maximum stability, especially for analytical standards or long-term archival, flush the container with an inert gas like argon or nitrogen before sealing.[2][4] This displaces atmospheric moisture and oxygen.

-

Temperature Control: Store the container in a cool, dry, and well-ventilated place.[1][10] Refrigeration at 2-8°C is recommended for optimal long-term preservation.[2][4]

-

Segregation: Ensure the storage location is away from strong bases, oxidizing agents, and other incompatible materials.[5]

Handling for Experimental Use

Causality: To prevent contamination and degradation of the bulk material, proper handling techniques are essential when accessing the compound for weighing and use.

Sources

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C7H9ClN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 18600-42-5 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]

- 7. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. This compound | 18600-42-5 [amp.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

4-Nitrobenzylamine hydrochloride safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 4-Nitrobenzylamine Hydrochloride

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to a foundational understanding of chemical safety. This compound (CAS No. 18600-42-5) is a valuable reagent and building block in organic and medicinal chemistry, frequently utilized in the synthesis of novel compounds and modification of materials like carbon nanotubes.[1][2] However, its utility is accompanied by specific hazards that necessitate a comprehensive and technically grounded approach to its handling, storage, and emergency management.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more causal understanding of the safety protocols associated with this compound. As a senior application scientist, the goal is not just to present rules, but to explain the scientific reasoning behind them, creating a self-validating system of safety that protects both the researcher and the research.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][4] Understanding this classification is the first step in developing a robust safety protocol.

-

Hazard Statements:

These statements are not arbitrary; they are based on toxicological data indicating the compound's potential to cause reversible inflammatory effects upon direct contact with skin and eyes, or upon inhalation. The "irritant" classification implies that prompt and appropriate first aid can typically prevent long-term damage.

GHS Hazard Communication Workflow

The following diagram illustrates the logical flow from the inherent hazards of the chemical to the necessary protective actions.

Caption: GHS classification and corresponding protective actions.

Physicochemical Properties: The Foundation of Safe Handling

The physical and chemical properties of a substance dictate its behavior under various conditions and are critical for designing safe handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂·HCl | [7] |

| Molecular Weight | 188.61 g/mol | [2][4] |

| Appearance | White to light yellow or light brown crystalline solid/powder. | [1][5][8] |

| Melting Point | ~265 °C (decomposes) | [1][9] |

| Solubility | Soluble in water. Soluble in methanol:glacial acetic acid (1:1) at 25 mg/mL. | [2][5][9] |

| Stability | Stable under normal conditions. | [1][3] |

| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [1][9][10] |

The compound's solid, crystalline nature means the primary exposure risk during handling is the inhalation of airborne dust or direct skin/eye contact with the powder. Its stability is advantageous, but its incompatibility with strong oxidizing agents and various acidic compounds requires careful segregation in storage and during experimental setups.[1][9]

Chemical Structure

Caption: Structure of this compound.

Safe Handling and Engineering Controls

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of the solid compound that may generate dust (e.g., weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood.[10] This is the most effective way to prevent respiratory exposure, as mandated by the H335 classification.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[3][10] This is a non-negotiable requirement due to the serious eye and skin irritation potential (H319, H315).

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is directly informed by the GHS hazard statements.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection from fine dust.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.[3] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling, even after removing gloves.[3]

-

Body Protection: A standard laboratory coat should be worn and kept fully fastened.[3]

Protocol for Weighing and Handling Solid this compound

This protocol is designed to minimize dust generation and potential exposure.

-

Preparation: Don all required PPE (goggles, gloves, lab coat) before entering the designated handling area. Ensure the chemical fume hood is on and operating correctly.

-

Staging: Place a weigh boat, spatula, and the chemical container inside the fume hood.

-

Dispensing: Slowly and carefully open the container inside the hood. Avoid any sudden movements that could aerosolize the powder.

-

Weighing: Use a spatula to carefully transfer the desired amount of the solid to the weigh boat. Keep the container opening and the weigh boat as low to the work surface as possible to minimize the distance the powder can travel in the air.

-

Closure: Securely close the primary container immediately after dispensing.

-

Cleanup: Gently wipe down the spatula and any surfaces within the hood with a damp cloth or towel to collect any residual dust. Dispose of the cloth as hazardous waste.

-

Transport: If moving the weighed sample, place it in a sealed, secondary container (e.g., a small beaker covered with paraffin film) for transport within the lab.

Emergency Response and First Aid

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

First-Aid Measures

These procedures are the immediate and critical response to an exposure event.

-

Inhalation (May cause respiratory irritation): Immediately move the affected person to fresh air.[3] If breathing is difficult or irritation persists, seek medical attention.[3]

-

Skin Contact (Causes skin irritation): Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[3] If skin irritation occurs or persists, seek medical advice.[3]

-

Eye Contact (Causes serious eye irritation): Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] It is imperative to seek immediate medical attention from an ophthalmologist.

-

Ingestion: Clean the mouth with water and drink plenty of water afterwards.[3] Do not induce vomiting. Seek medical attention if you feel unwell.[3]

Spill Response Protocol (for small, solid spills)

This workflow provides a systematic approach to safely managing a laboratory-scale spill.

-

Evacuate & Alert: Immediately alert others in the vicinity. Evacuate the immediate area if the spill is large or if dust is significantly airborne.

-

Assess & Secure: From a safe distance, assess the extent of the spill. Ensure proper ventilation (fume hood).

-

Don PPE: Wear appropriate PPE, including safety goggles, gloves, a lab coat, and if necessary, a particle filter respirator.

-

Containment: Do NOT use a dry brush or sweep, as this will aerosolize the dust. Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.

-

Cleanup: Carefully sweep or scoop the dampened material into a designated, labeled hazardous waste container.[7]

-

Decontaminate: Wipe the spill area with soap and water.

-

Disposal: Dispose of all contaminated materials (gloves, towels, etc.) in the hazardous waste container.[3]

Emergency Spill Response Workflow

Caption: Step-by-step workflow for a small solid chemical spill.

Storage and Disposal

-

Storage: To ensure its stability and longevity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][5][7] Recommended storage temperatures are often between 2-8°C, under an inert gas like nitrogen or argon.[5][6] Store away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of unused material and its container at an approved waste disposal plant in accordance with local, regional, and national regulations.[3][7] Do not allow the product to be released into the environment.

By integrating this in-depth knowledge into daily laboratory practices, researchers can handle this compound with the confidence that comes from a thorough understanding of its properties and the rationale behind each safety precaution.

References

- 4-nitrobenzylammonium HCL - ChemBK. (n.d.). ChemBK.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Thermo Fisher Scientific.

- This compound | C7H9ClN2O2 | CID 11252467 - PubChem. (n.d.). PubChem.

Sources

- 1. This compound | 18600-42-5 [chemicalbook.com]

- 2. 4-硝基苯甲胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C7H9ClN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound | 18600-42-5 [amp.chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. This compound | 18600-42-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Mechanism of Action of 4-Nitrobenzylamine Hydrochloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzylamine hydrochloride is a versatile chemical entity, primarily recognized as a crucial intermediate in organic synthesis and pharmaceutical development.[1] While not a therapeutic agent in itself, its structural motifs are present in a variety of biologically active compounds. This guide delineates the known biochemical interactions of 4-nitrobenzylamine and explores the mechanistic principles that underpin the therapeutic potential of its derivatives. The primary mechanism of interaction for the core 4-nitrobenzylamine structure involves its role as a substrate for monoamine oxidases (MAO). Furthermore, the nitroaromatic moiety serves as a key pharmacophore in various antimicrobial and anticancer agents, operating through a mechanism of bioreductive activation to elicit cellular toxicity. This document provides a comprehensive overview of these mechanisms, supported by experimental protocols to facilitate further research and drug development.

Introduction to this compound

This compound (CAS 18600-42-5) is a crystalline solid with the molecular formula C₇H₉ClN₂O₂.[2] It is characterized by a benzylamine core substituted with a nitro group at the para (4) position of the benzene ring.[1] In the context of drug discovery and development, 4-nitrobenzylamine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Its biological significance is primarily understood through two key lenses: its interaction with monoamine oxidases and the contribution of its nitroaromatic structure to the bioactivity of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18600-42-5 | [1][3] |

| Molecular Formula | C₇H₉ClN₂O₂ | [2] |

| Molecular Weight | 188.61 g/mol | [2] |

| Appearance | Light brown crystalline solid | [3] |

| Solubility | Soluble in water | [1] |

Interaction with Monoamine Oxidases (MAOs)

Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and xenobiotics.[4] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[4] Inhibition of MAOs is a clinically validated strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[4]

4-Nitrobenzylamine as an MAO Substrate